molecular formula C13H15F3N2O4 B12447279 2-Methoxy-3-(boc-amino)-4-trifluoro-acetylpyridine

2-Methoxy-3-(boc-amino)-4-trifluoro-acetylpyridine

Cat. No.: B12447279
M. Wt: 320.26 g/mol
InChI Key: AMKQRBJARHCVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(boc-amino)-4-trifluoro-acetylpyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with methoxy, boc-amino, and trifluoro-acetyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(boc-amino)-4-trifluoro-acetylpyridine typically involves multi-step organic reactions. One common method includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the methoxy and trifluoro-acetyl groups through selective substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(boc-amino)-4-trifluoro-acetylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The trifluoro-acetyl group can be reduced to form alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-pyridine carboxylic acid, while reduction of the trifluoro-acetyl group may produce trifluoro-ethanol derivatives.

Scientific Research Applications

2-Methoxy-3-(boc-amino)-4-trifluoro-acetylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(boc-amino)-4-trifluoro-acetylpyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the trifluoro-acetyl group may enhance the compound’s ability to penetrate cell membranes, while the boc-amino group can protect the molecule from premature degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-amino-4-trifluoro-acetylpyridine
  • 2-Methoxy-3-(boc-amino)-4-acetylpyridine
  • 2-Methoxy-3-(boc-amino)-4-trifluoro-methylpyridine

Uniqueness

2-Methoxy-3-(boc-amino)-4-trifluoro-acetylpyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoro-acetyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

tert-butyl N-[2-methoxy-4-(2,2,2-trifluoroacetyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(20)18-8-7(9(19)13(14,15)16)5-6-17-10(8)21-4/h5-6H,1-4H3,(H,18,20)

InChI Key

AMKQRBJARHCVMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.